molecular formula C19H21BrN2O B1292948 4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone CAS No. 898783-03-4

4'-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1292948
CAS No.: 898783-03-4
M. Wt: 373.3 g/mol
InChI Key: KMWNYNGALKAJGS-UHFFFAOYSA-N
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Description

4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H21BrN2O It is known for its unique structure, which includes a bromophenyl group and a piperazinomethyl group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 4-bromobenzophenone with 4-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate or sodium hydroxide. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: On an industrial scale, the production of 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-2’-(4-methylpiperazinomethyl) benzophenone
  • 4-Bromo-2-(4-methylpiperazinomethyl) benzophenone

Comparison: 4’-Bromo-2-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern and the presence of both bromine and piperazinomethyl groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, which can be leveraged in the development of new chemical entities and therapeutic agents .

Properties

IUPAC Name

(4-bromophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-10-12-22(13-11-21)14-16-4-2-3-5-18(16)19(23)15-6-8-17(20)9-7-15/h2-9H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWNYNGALKAJGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643871
Record name (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898783-03-4
Record name (4-Bromophenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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